molecular formula C42H49N5O6 B10849168 H-Dmt-Tic-Lys(Z)-NH-CH2-Ph

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph

Cat. No.: B10849168
M. Wt: 719.9 g/mol
InChI Key: MVEIALIQEDSFAK-UHFFFAOYSA-N
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Description

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is a synthetic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of the delta-opioid receptor ligand, which is known for its high affinity and selectivity towards delta-opioid receptors. The structure of this compound includes 2’,6’-dimethyltyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and lysine (Lys) with a benzyloxycarbonyl (Z) protecting group, linked to a phenyl group (Ph) through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, Dmt, to a solid resin support. Subsequent amino acids, Tic and Lys(Z), are added sequentially using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the coupling of the phenyl group to the peptide chain through an amide bond formation .

Industrial Production Methods

These include the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and lyophilization for product isolation .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its interactions with delta-opioid receptors and potential as a receptor ligand.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of imaging agents for in vivo studies.

Mechanism of Action

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph exerts its effects primarily through its interaction with delta-opioid receptors. The compound binds to these receptors with high affinity, leading to the activation or inhibition of downstream signaling pathways. This interaction modulates the release of neurotransmitters and can result in analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs) and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is unique due to the presence of the Z protecting group and the phenyl group, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying delta-opioid receptor interactions and developing new therapeutic agents .

Properties

Molecular Formula

C42H49N5O6

Molecular Weight

719.9 g/mol

IUPAC Name

benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-(benzylamino)-6-oxohexyl]carbamate

InChI

InChI=1S/C42H49N5O6/c1-28-21-34(48)22-29(2)35(28)24-36(43)41(51)47-26-33-18-10-9-17-32(33)23-38(47)40(50)46-37(39(49)45-25-30-13-5-3-6-14-30)19-11-12-20-44-42(52)53-27-31-15-7-4-8-16-31/h3-10,13-18,21-22,36-38,48H,11-12,19-20,23-27,43H2,1-2H3,(H,44,52)(H,45,49)(H,46,50)

InChI Key

MVEIALIQEDSFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)N)C)O

Origin of Product

United States

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